Biotin-PEG2-alkyne

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

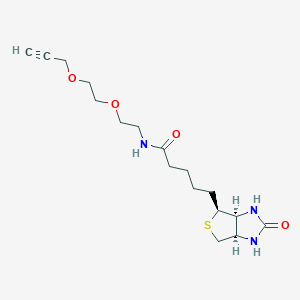

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-2-8-23-10-11-24-9-7-18-15(21)6-4-3-5-14-16-13(12-25-14)19-17(22)20-16/h1,13-14,16H,3-12H2,(H,18,21)(H2,19,20,22)/t13-,14-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSLFWQVOZSLGY-DZKIICNBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG2-alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to Biotin-PEG2-alkyne, a key reagent in bioconjugation and molecular biology.

Core Properties and Specifications

This compound is a chemical compound that incorporates a biotin moiety, a short polyethylene glycol (PEG) spacer, and a terminal alkyne group. This structure makes it an invaluable tool for the biotinylation of molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".

The key quantitative data for this compound are summarized in the table below:

| Property | Value | References |

| Molecular Formula | C17H27N3O4S | [1][2][3][4] |

| Molecular Weight | 369.48 g/mol | [1][2][3][4] |

| CAS Number | 2227450-68-0 | [1][2][3][4] |

| Purity | >95% | [2][4] |

| Appearance | White powder | [4] |

| Solubility | Soluble in water, DMSO, DMF, DCM | [4][5] |

Signaling Pathways and Logical Relationships

The primary utility of this compound lies in its ability to covalently link to azide-modified molecules. The biotin group serves as a high-affinity tag for detection, purification, or immobilization using streptavidin or avidin. The PEG spacer enhances water solubility and reduces steric hindrance between the biotin and the target molecule.[2][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. researchgate.net [researchgate.net]

- 4. jenabioscience.com [jenabioscience.com]

- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

Solubility Profile of Biotin-PEG2-alkyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG2-alkyne, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and diagnostic applications. Understanding the solubility of this reagent in various solvents is critical for its effective use in experimental design, ensuring homogenous reaction conditions and reliable results. This document outlines qualitative and quantitative solubility data, presents a general experimental protocol for solubility determination, and provides visual workflows to aid in laboratory practice.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, the presence of a hydrophilic polyethylene glycol (PEG) linker generally enhances its aqueous solubility compared to non-PEGylated biotin derivatives.[1][2][3] The principle of "like dissolves like" is a key predictor of solubility; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Qualitative Solubility of this compound

This compound is generally soluble in a range of common laboratory solvents. The hydrophilic PEG2 linker contributes to its solubility in aqueous solutions, while the overall structure allows for dissolution in several organic solvents.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Water | DMSO | DMF | DCM | Methanol (MeOH) | Acetonitrile |

| This compound | Soluble[1][4] | Soluble[1][4] | Soluble[1][4] | Soluble[1][4] | --- | --- |

| Biotin-PEG2-amine | Soluble[5] | Soluble[5] | Soluble[5] | --- | --- | --- |

| Biotin-PEG2-azide | --- | Soluble[6] | Soluble[6] | Soluble[6] | Soluble[6] | --- |

| Biotin-PEG4-alkyne | Soluble (implied by PEG linker)[7] | Soluble[8][9] | Soluble[8][9] | Soluble[8] | Soluble[9] | Soluble[8] |

Note: "---" indicates that no specific data was found in the searched literature.

Quantitative Solubility Data

Quantitative solubility data for this compound is less commonly published in comprehensive, comparative formats. The following table summarizes the available quantitative data. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of both the solute and the solvent. The use of freshly opened, anhydrous solvents is recommended, particularly for hygroscopic solvents like DMSO, as water content can significantly impact solubility.[10][11] For compounds where precipitation is observed, gentle heating and/or sonication can aid in dissolution.[10]

Table 2: Quantitative Solubility of this compound and Related Compounds

| Compound | Solvent | Concentration | Notes |

| This compound | DMSO | 100 mg/mL (270.65 mM) | Ultrasonic treatment may be needed.[11] |

| Biotin alkyne (unspecified PEG length) | DMSO | 250 mg/mL (888.51 mM) | Ultrasonic treatment may be needed.[10] |

Experimental Protocol for Determining Equilibrium Solubility

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound using the shake-flask method, a reliable technique for sparingly soluble compounds.[12][13] This method involves creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound

-

Selected solvents (e.g., Water, DMSO, DMF, Ethanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be visible to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC with UV detection. A standard calibration curve of known concentrations should be prepared to ensure accurate quantification.

-

Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Below is a diagram illustrating the workflow for this experimental protocol.

Caption: Workflow for determining equilibrium solubility.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility, as different experimental methods measure these distinct properties.

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when the dissolved and undissolved solute are in equilibrium. The shake-flask method described above is a common way to determine thermodynamic solubility.

-

Kinetic Solubility: This is the concentration at which a compound precipitates out of a solution when added from a concentrated stock (e.g., in DMSO) into an aqueous buffer. This method is often used in high-throughput screening as it is faster, but it may overestimate the true thermodynamic solubility.

The relationship and general workflow for these two types of solubility measurements are depicted below.

Caption: Thermodynamic vs. Kinetic solubility concepts.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is always recommended to experimentally determine the solubility in the specific solvent and conditions that will be used.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Biotin-PEG2-NH2 | CAS:138529-46-1 | Biopharma PEG [biochempeg.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. yh-bio.info [yh-bio.info]

- 5. Biotin-PEG2-amine, 138529-46-1 | BroadPharm [broadpharm.com]

- 6. Biotin-PEG2-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]

- 8. Biotin-PEG4-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG2-alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Biotin-PEG2-alkyne, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and diagnostic applications. The document outlines a common synthetic pathway, detailed experimental protocols, purification strategies, and methods for characterization.

Introduction

This compound is a chemical modification reagent that incorporates a biotin moiety for affinity-based applications, a two-unit polyethylene glycol (PEG) spacer, and a terminal alkyne group for click chemistry reactions. The biotin group exhibits a strong and specific interaction with avidin and streptavidin, making it an excellent tool for the purification, detection, and immobilization of biomolecules. The hydrophilic PEG linker enhances water solubility, reduces aggregation, and minimizes steric hindrance. The terminal alkyne allows for covalent conjugation to azide-containing molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the acylation of an amine-terminated PEG-alkyne with an activated biotin derivative, typically Biotin-N-hydroxysuccinimide (Biotin-NHS). This reaction forms a stable amide bond.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the primary amine of Alkyne-PEG2-amine on the activated carbonyl carbon of Biotin-NHS, leading to the formation of this compound and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Unveiling Biotin-PEG2-alkyne: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the physical and chemical properties of Biotin-PEG2-alkyne is now available for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of the compound's characteristics, experimental protocols for its application, and its role in advanced biological research, including affinity-based applications and the development of Proteolysis Targeting Chimeras (PROTACs).

This compound is a valuable chemical tool in bioconjugation, a process that joins two molecules to form a single hybrid. This guide offers a granular look at its molecular structure, solubility, and stability, providing the foundational knowledge necessary for its effective use in the laboratory.

Core Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its essential characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₇N₃O₄S | [1] |

| Molecular Weight | 369.48 g/mol | [1] |

| Appearance | White to off-white or light yellow solid/powder | [2] |

| Purity | Typically >95% or >96% | [1][3] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [2] |

| Storage Conditions | Store at -20°C in the dark for long-term stability (up to 24 months). Can be transported at room temperature for up to 3 weeks. Solutions should be stored at -80°C for up to 6 months or -20°C for 1 month. | [2] |

| Stability | Stable for at least one year in unopened containers when stored at room temperature. | [4] |

Experimental Protocols: A Guide to Application

This guide provides detailed methodologies for the key experiments involving this compound, with a primary focus on its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Protocol for Biotinylating Azide-Modified Proteins using CuAAC

This protocol outlines the steps for labeling an azide-containing protein with this compound.

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO or DMF for dissolving this compound

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of Sodium Ascorbate in water (prepare fresh).

-

Prepare a 10 mM stock solution of the copper ligand in DMSO or water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with a 5-10 fold molar excess of this compound.

-

Add the reaction buffer to the desired final volume.

-

-

Initiation of Click Reaction:

-

Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:

-

Copper ligand

-

CuSO₄

-

Sodium Ascorbate

-

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Remove excess reagents and byproducts to purify the biotinylated protein. This can be achieved through methods such as dialysis, size-exclusion chromatography, or by using spin desalting columns.[5]

-

Visualizing Workflows and Pathways

To further elucidate the practical applications of this compound, this guide includes detailed diagrams generated using the DOT language. These visualizations provide clear, step-by-step representations of experimental workflows.

This diagram illustrates the initial labeling of an azide-modified protein with this compound through a copper-catalyzed click reaction, followed by the purification of the resulting biotinylated protein.

Application in Pull-Down Assays

This compound is instrumental in pull-down assays, a technique used to identify protein-protein interactions. The biotin tag serves as a high-affinity handle for capturing the biotinylated "bait" protein and any interacting "prey" proteins using streptavidin-coated beads.

This diagram outlines the key steps of a pull-down assay, from incubating the biotinylated bait protein with a cell lysate to the final analysis of the captured protein complex.

Role in PROTAC Development

This compound also serves as a crucial linker in the synthesis of PROTACs.[6][7] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The alkyne group on this compound allows for its conjugation to an azide-modified molecule, forming part of the PROTAC structure.

This diagram illustrates the fundamental principle of PROTAC technology, where a linker molecule facilitates the interaction between a target protein and an E3 ubiquitin ligase, ultimately leading to the degradation of the target protein.

This technical guide serves as an essential resource for researchers looking to leverage the capabilities of this compound in their work. By providing a combination of fundamental data, detailed protocols, and clear visual aids, it aims to facilitate the successful application of this versatile chemical tool in the advancement of biological and pharmaceutical research.

References

- 1. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Biotin alkyne | PEG PROTAC Linker | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Cornerstone of Click Chemistry: An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a paramount achievement in the field of bioorthogonal chemistry, fundamentally transforming the landscape of drug discovery, materials science, and bioconjugation.[1][2][3][4] This reaction, a cornerstone of "click chemistry," offers a highly efficient, reliable, and selective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[4][][6] Its widespread adoption by researchers, scientists, and drug development professionals is a testament to its remarkable features, including exceptionally high yields, mild reaction conditions, and tolerance of a wide array of functional groups.[7][8]

This technical guide provides a comprehensive overview of the CuAAC reaction, delving into its core mechanism, offering detailed experimental protocols, and presenting quantitative data to aid in its practical application.

Mechanistic Underpinnings: The Catalytic Cycle

The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[7] The introduction of a copper(I) catalyst dramatically alters the reaction landscape, leading to a staggering rate acceleration of 10⁷ to 10⁸ and proceeding with exquisite regioselectivity to exclusively yield the 1,4-isomer.[7][9] The active catalytic species is the copper(I) ion, which can be generated in situ from copper(II) salts (e.g., CuSO₄·5H₂O) using a reducing agent such as sodium ascorbate.[7][10]

The catalytic cycle of the CuAAC reaction is generally understood to proceed through the following key steps:

-

Formation of Copper-Acetylide: The cycle initiates with the coordination of the copper(I) catalyst to the terminal alkyne, followed by deprotonation to form a copper(I)-acetylide intermediate.[][6] This step is facilitated in aqueous media.[7]

-

Coordination of the Azide: The organic azide then coordinates to the copper center of the copper-acetylide complex.

-

Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.[]

-

Ring Contraction and Protonation: This intermediate undergoes rearrangement and protonation to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, which can then enter a new catalytic cycle.[]

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The Crucial Role of Ligands

While the CuAAC reaction can proceed without ligands, their inclusion often significantly enhances the reaction rate and stabilizes the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state.[11][12] This is particularly important in biological systems where low reactant concentrations are common and the presence of oxidizing species can be problematic.[11][13] A variety of ligands have been developed, with tris(triazolylmethyl)amine derivatives being prominent.

Commonly Used Ligands:

-

Tris(benzyltriazolylmethyl)amine (TBTA): One of the most widely used water-insoluble ligands.[14]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand that obviates the need for organic co-solvents.[14][15]

-

BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A newer generation water-soluble ligand that accelerates reaction rates and reduces cytotoxicity.[14]

Quantitative Data Summary

The efficiency of the CuAAC reaction is influenced by several factors including the choice of catalyst, ligand, solvent, and temperature. The following tables summarize quantitative data from various studies.

Table 1: Representative Reaction Conditions and Yields for CuAAC

| Alkyne Substrate | Azide Substrate | Copper Source | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuI (5 mol%) | None | D-Sorbitol/Urea/NH₄Cl | 85 | 5 | 93 | [16] |

| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | None | D-Sorbitol/Urea/NH₄Cl | 85 | 5 | 84 | [16] |

| Phenylacetylene | Benzyl Azide | CuI (1 mol%) | None | Choline Chloride/Glycerol | RT | 14 | 97 | [16] |

| Propargyl alcohol | Coumarin azide | CuSO₄ (33 µM) | Peptide Ligand | H₂O:DMSO (95:5) | RT | Variable | Max Conversion | [11] |

| Phenylacetylene | Sodium Azide | Fe/Cu nanocatalyst | None | Water | 60 | - | 95 | [15] |

| 1-Pentyne | Sodium Azide | Fe/Cu nanocatalyst | None | Water | 60 | - | 92 | [15] |

| Propargyl alcohol | Sodium Azide | Fe/Cu nanocatalyst | None | Water | 60 | - | 94 | [15] |

Table 2: Effect of Ligands on CuAAC Reaction

| Ligand | Copper Source | Substrates | Key Observation | Reference |

| TBTA | CuI | Alkyne-modified DNA + Azide-label | Overcomes DNA damage by copper ions, enabling efficient labeling. | [8] |

| THPTA | CuSO₄ | Propiolamides + Coumarin azide | Accelerates reaction, with tertiary propiolamide reaching >90% conversion in 1h. | [17] |

| Peptide Ligands | CuSO₄ | Propargyl alcohol + Coumarin azide | Ligand:copper ratio affects reaction rate. | [11] |

Detailed Experimental Protocols

The following are generalized protocols for performing CuAAC reactions. Optimization for specific substrates may be required.

Protocol 1: General Procedure for Solution-Phase CuAAC

This protocol is suitable for the synthesis of small molecule 1,4-disubstituted 1,2,3-triazoles.[15]

Materials:

-

Alkyne (1.0 equiv)

-

Azide (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O, THF/H₂O, DMF, DMSO)

Procedure:

-

Dissolve the alkyne and azide in the chosen solvent in a reaction vessel.

-

If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.

-

Stir the reaction at room temperature or with gentle heating. The reaction is typically complete within 1-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by adding water and extracting with an organic solvent. The organic layers are then combined, dried, and concentrated.

-

The crude product can be purified by flash column chromatography.

Protocol 2: Bioconjugation using CuAAC

This protocol is adapted for labeling biomolecules such as proteins or nucleic acids.[13][15]

Materials:

-

Alkyne- or azide-tagged biomolecule in a suitable buffer (e.g., PBS)

-

Azide- or alkyne-functionalized probe (2-10 fold molar excess)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

-

Ligand stock solution (e.g., 100 mM THPTA in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-tagged biomolecule solution with the azide-functionalized probe.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.[15]

-

Add the catalyst premix to the reaction tube containing the biomolecule and probe.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing.[15]

-

Allow the reaction to proceed at room temperature for 30-60 minutes.

-

The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.[15]

Caption: A typical experimental workflow for a CuAAC bioconjugation reaction.

Applications in Drug Development

The CuAAC reaction has become an indispensable tool in drug discovery and development.[1][2][18] Its reliability and orthogonality allow for the rapid synthesis of large compound libraries for high-throughput screening.[1] Furthermore, the resulting 1,2,3-triazole core is not merely a linker but can act as a stable, non-hydrolyzable amide bond mimic, often imparting favorable pharmacokinetic properties to drug candidates.[2] Key applications include lead discovery, lead optimization, and the synthesis of complex drug conjugates and targeted delivery systems.[1][2][4]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition has firmly established itself as a premier ligation strategy in chemical and biological sciences. Its robust nature, high efficiency, and exceptional selectivity provide researchers with a powerful tool for molecular construction. A thorough understanding of its mechanism and the factors influencing its outcome, as detailed in this guide, is crucial for its successful implementation in the laboratory and its continued contribution to advancements in drug development and beyond.

References

- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioclone.net [bioclone.net]

- 4. echemi.com [echemi.com]

- 6. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. glenresearch.com [glenresearch.com]

- 9. benchchem.com [benchchem.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lumiprobe.com [lumiprobe.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Biotin-PEG2-alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-alkyne is a valuable chemical probe for the biotinylation of proteins through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This bioorthogonal labeling strategy allows for the specific and efficient attachment of a biotin tag to proteins that have been metabolically, enzymatically, or chemically modified to contain an azide group. The polyethylene glycol (PEG) spacer enhances the solubility of the reagent and reduces steric hindrance, facilitating the interaction between biotin and its binding partners, such as streptavidin or neutravidin.

These application notes provide a detailed protocol for labeling azide-modified proteins with this compound, followed by their enrichment and detection. The primary application highlighted is its use in Biorthogonal Noncanonical Amino Acid Tagging (BONCAT), a powerful technique to identify and quantify newly synthesized proteins within a complex proteome.

Principle of the Method

The labeling strategy involves two key steps. First, a non-canonical amino acid containing an azide group, such as L-azidohomoalanine (AHA), is introduced into cells or organisms and is incorporated into newly synthesized proteins in place of methionine. Subsequently, the azide-functionalized proteins are selectively reacted with this compound via the CuAAC click reaction. The resulting biotinylated proteins can then be enriched using streptavidin- or neutravidin-conjugated beads for downstream analysis, such as mass spectrometry-based proteomics or Western blotting.

Data Presentation

The efficiency of protein labeling, enrichment, and subsequent identification can be influenced by several factors, including the choice of biotin-alkyne reagent. Recent studies have compared the performance of different biotin-alkyne tags, particularly cleavable versus non-cleavable linkers.

| Parameter | Cleavable Biotin-Alkyne (e.g., DADPS-alkyne) | Non-Cleavable this compound | Method of Determination | Reference |

| Identified Peptides | Significantly higher number of identified peptides.[1] | Lower number of identified peptides compared to cleavable tags. | Mass Spectrometry (LC-MS/MS) | [1] |

| Quantified Peptides | More than double the number of quantified peptides compared to non-cleavable tags.[2] | Lower number of quantified peptides. | Tandem Mass Tag (TMT) based Quantitative Mass Spectrometry | [2] |

| Protein Recovery | Elution under mild acidic conditions (e.g., 5% formic acid).[1] | Requires harsh elution conditions (e.g., 80% acetonitrile, 0.2% TFA).[1] | Elution from Neutravidin beads | [1] |

| Labeling Efficiency | High | High | Western Blot with streptavidin-HRP, Fluorescent Biotin Quantitation Kits.[3][4] | [3][4] |

| Stoichiometry | Can be determined using analytical methods.[5] | Can be determined using analytical methods.[5] | HPLC-based quantification of a spacer arm derivative.[5] | [5] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA) in Cell Culture

-

Cell Culture Preparation: Plate mammalian cells to achieve 70-80% confluency on the day of the experiment.

-

Methionine Depletion (Optional but Recommended):

-

Aspirate the complete growth medium.

-

Wash the cells once with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Incubate the cells in methionine-free DMEM for 30-60 minutes at 37°C and 5% CO2 to deplete endogenous methionine pools.

-

-

AHA Labeling:

-

Prepare a stock solution of L-Azidohomoalanine (AHA) in sterile water or DMSO.

-

Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA at a final concentration of 25-50 µM.

-

Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C and 5% CO2. The incubation time will depend on the protein synthesis rates of the cell line and the experimental goals.

-

-

Cell Lysis:

-

After the labeling period, wash the cells twice with ice-cold DPBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Protocol 2: Click Chemistry Reaction for this compound Labeling

-

Reagent Preparation (Prepare fresh):

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in sterile water.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in sterile water. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in sterile water. Sodium ascorbate is the reducing agent that converts Cu(II) to the active Cu(I) catalyst.

-

-

Click Reaction Assembly:

-

In a microcentrifuge tube, add the following components in the specified order:

-

Azide-labeled protein lysate (e.g., 1 mg of total protein in a volume of ~500 µL).

-

This compound (to a final concentration of 100 µM).

-

THPTA (to a final concentration of 1 mM).

-

Copper(II) Sulfate (to a final concentration of 1 mM).

-

Sodium Ascorbate (to a final concentration of 2 mM).

-

-

Vortex the reaction mixture gently to mix.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

-

-

Protein Precipitation (to remove excess reagents):

-

Precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C for at least 2 hours (or overnight).

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the protein.

-

Carefully decant the supernatant.

-

Wash the protein pellet once with ice-cold methanol.

-

Air-dry the pellet for 5-10 minutes.

-

Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin/Neutravidin Beads

-

Bead Preparation:

-

Resuspend the streptavidin or neutravidin agarose beads in the slurry.

-

Transfer the required amount of bead slurry to a new microcentrifuge tube.

-

Wash the beads three times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).

-

-

Protein Resuspension and Binding:

-

Resuspend the dried protein pellet from the click reaction in a buffer compatible with bead binding (e.g., PBS containing 1% SDS, then dilute with PBS to reduce the SDS concentration to 0.1%).

-

Add the resuspended biotinylated protein lysate to the washed beads.

-

Incubate for 1-2 hours at room temperature (or overnight at 4°C) with gentle rotation to allow for binding.

-

-

Washing:

-

Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g for 2 minutes).

-

Remove the supernatant (this contains the unbound proteins).

-

Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended:

-

Wash 1: 2x with PBS + 0.5% SDS

-

Wash 2: 2x with PBS + 1 M NaCl

-

Wash 3: 3x with PBS

-

-

-

Elution:

-

For Mass Spectrometry (On-bead digestion):

-

Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Add trypsin (or another protease) and incubate overnight at 37°C.

-

The resulting peptides can be collected from the supernatant for LC-MS/MS analysis. Note that the biotinylated peptides will remain bound to the beads.

-

-

For Western Blotting (Denaturing Elution):

-

Add 2x Laemmli sample buffer containing a high concentration of free biotin (e.g., 50 mM) to the beads.

-

Boil the sample at 95-100°C for 5-10 minutes.

-

Centrifuge to pellet the beads and collect the supernatant containing the eluted biotinylated proteins.

-

-

Mandatory Visualizations

Caption: Workflow for this compound labeling and analysis.

Caption: The CuAAC "Click Chemistry" reaction pathway.

References

- 1. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotinylated peptides/proteins. I. Determination of stoichiometry of derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Surface Protein Labeling using Biotin-PEG2-alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface proteins, or the surfaceome, is critical for understanding a vast array of biological processes, including cell signaling, adhesion, and transport. Furthermore, cell surface proteins represent a major class of therapeutic drug targets. A powerful method for elucidating the composition and dynamics of the surfaceome is the targeted labeling and subsequent enrichment of these proteins. Biotin-PEG2-alkyne is a versatile chemical probe designed for this purpose, enabling the covalent tagging of cell surface proteins for their subsequent detection, purification, and identification.

This reagent is particularly effective when used in conjunction with metabolic labeling strategies. In this approach, cells are cultured with unnatural sugar analogs containing an azide group. These azido-sugars are incorporated into the glycan structures of cell surface glycoproteins through the cell's natural biosynthetic pathways. The azide group serves as a bioorthogonal handle, which can be specifically reacted with the alkyne group of this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This highly specific and efficient reaction ensures that only the azide-modified proteins on the cell surface are biotinylated.

The inclusion of a short polyethylene glycol (PEG2) linker in the this compound structure serves two key purposes. Firstly, it enhances the water solubility of the molecule, facilitating its use in aqueous biological systems. Secondly, the PEG linker provides a spacer arm that reduces steric hindrance, allowing for more efficient binding of the biotin tag to streptavidin in downstream applications such as affinity purification and detection.

Principle of the Method

The overall workflow involves a two-step process:

-

Metabolic Labeling: Live cells are incubated with a peracetylated azido-sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz). The acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the azido-sugar is metabolized and incorporated into the glycans of cell surface proteins.

-

Click Chemistry Reaction: The azide-labeled cell surface is then treated with this compound in the presence of a copper(I) catalyst. The alkyne group on the biotin probe rapidly and specifically reacts with the azide groups on the cell surface glycoproteins, forming a stable triazole linkage and effectively tagging the proteins with biotin.

Following biotinylation, the labeled proteins can be detected in situ, or the cells can be lysed for the enrichment of biotinylated proteins using streptavidin-conjugated beads. The enriched proteins can then be identified and quantified using various proteomic techniques, such as mass spectrometry, or analyzed by western blotting.

Data Presentation

The following table summarizes representative quantitative data that can be obtained using a metabolic labeling and click chemistry-based approach for cell surface protein enrichment, similar to the method described herein. The data is adapted from the 'surface-spanning protein enrichment with click sugars' (SUSPECS) method, which utilizes a similar workflow for the analysis of the neuronal surface glycoproteome.[1]

| Parameter | Result | Source |

| Number of Transmembrane Glycoproteins Identified | Nearly 700 | [1] |

| Fold-change in abundance of BACE1 substrates upon inhibition | Up to 7-fold increase | [1] |

| Selectivity | Selective labeling of cell surface proteins confirmed by immunofluorescence-based confocal microscopy | [1] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Azido-Sugars

This protocol describes the metabolic incorporation of an azido-sugar into the glycans of cell surface proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels and grow them to the desired confluency (typically 70-80%).

-

Preparation of Azido-Sugar Stock Solution: Prepare a stock solution of Ac4ManNAz in sterile DMSO. The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid toxicity.

-

Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete culture medium to achieve the desired final concentration (e.g., 25-50 µM).

-

Incubation: Incubate the cells with the Ac4ManNAz-containing medium for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Washing: After the incubation period, gently aspirate the medium and wash the cells three times with ice-cold PBS to remove any unincorporated azido-sugar. The cells are now ready for the click chemistry reaction.

Protocol 2: Biotinylation of Azide-Labeled Cell Surface Proteins using this compound and Click Chemistry

This protocol details the copper(I)-catalyzed click reaction to label the azide-modified cell surface proteins with this compound.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium Ascorbate

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail:

-

Prepare stock solutions of this compound, CuSO4, THPTA, and Sodium Ascorbate in PBS.

-

Important: Prepare the Sodium Ascorbate solution fresh just before use.

-

To prepare the click reaction cocktail, first mix the CuSO4 and THPTA solutions. Then, add the this compound. Finally, immediately before adding to the cells, add the fresh Sodium Ascorbate solution.

-

A typical final concentration for the click reaction components is:

-

This compound: 50-100 µM

-

CuSO4: 100-200 µM

-

THPTA: 500-1000 µM

-

Sodium Ascorbate: 1-2 mM

-

-

-

Labeling Reaction:

-

Add the freshly prepared click reaction cocktail to the washed, azide-labeled cells.

-

Incubate the cells for 30-60 minutes at room temperature or 4°C, protected from light. Incubation at 4°C can help to minimize endocytosis of labeled proteins.

-

-

Washing:

-

Aspirate the click reaction cocktail and wash the cells three to five times with ice-cold PBS to remove unreacted reagents.

-

-

Downstream Processing: The biotinylated cells can now be used for various downstream applications, such as cell imaging, or lysed for protein extraction and enrichment.

Protocol 3: Enrichment of Biotinylated Cell Surface Proteins using Streptavidin Affinity Chromatography

This protocol describes the enrichment of biotinylated proteins from cell lysates using streptavidin-conjugated beads.

Materials:

-

Biotinylated cells (from Protocol 2)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin or a high concentration of SDS)

Procedure:

-

Cell Lysis:

-

Add ice-cold lysis buffer to the biotinylated cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the solubilized proteins.

-

-

Binding to Streptavidin Beads:

-

Equilibrate the streptavidin beads by washing them with lysis buffer.

-

Add the cell lysate to the equilibrated streptavidin beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

-

Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.

-

-

Elution:

-

To elute the bound proteins, resuspend the beads in elution buffer.

-

For analysis by SDS-PAGE and western blotting, a common elution buffer is 2x SDS-PAGE sample buffer containing a reducing agent, followed by heating at 95-100°C for 5-10 minutes.

-

For mass spectrometry analysis, various elution strategies can be employed, including on-bead digestion or elution with buffers containing high concentrations of biotin.

-

Protocol 4: Detection of Biotinylated Proteins by Western Blot

This protocol outlines the detection of enriched biotinylated proteins using streptavidin-HRP.

Materials:

-

Eluted protein sample (from Protocol 3)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Chemiluminescent HRP substrate

-

Imaging system

Procedure:

-

SDS-PAGE and Transfer:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding of the detection reagent.

-

-

Streptavidin-HRP Incubation:

-

Incubate the membrane with a diluted solution of Streptavidin-HRP in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times with TBST for 10 minutes each to remove unbound Streptavidin-HRP.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an appropriate imaging system.

-

Mandatory Visualizations

Caption: Experimental workflow for cell surface protein labeling.

Caption: Metabolic incorporation and click chemistry labeling.

References

Revolutionizing Proteomics: Biotin-PEG2-alkyne for High-Efficiency Pull-Down Assays

Introduction

In the dynamic fields of proteomics and drug development, the identification and characterization of protein interactions are paramount to understanding cellular functions and disease mechanisms. Pull-down assays are a cornerstone technique for isolating and identifying binding partners of a protein of interest. The advent of bioorthogonal chemistry has introduced powerful tools to enhance the specificity and efficiency of these assays. Among these, Biotin-PEG2-alkyne has emerged as a versatile and highly effective reagent for the enrichment of target proteins and their interacting partners. This application note provides a comprehensive overview and detailed protocols for utilizing this compound in pull-down assays, tailored for researchers, scientists, and drug development professionals.

This compound is a chemical probe that combines three key functional moieties: a biotin group for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for covalent ligation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[1][2] This modular design allows for the efficient and specific labeling of target molecules, enabling their subsequent capture and purification.

Principle of the Assay

The workflow of a pull-down assay using this compound typically involves three main stages:

-

Introduction of an Azide Handle: The target protein or molecule of interest is metabolically, enzymatically, or chemically modified to incorporate an azide group. This can be achieved, for example, by using non-canonical amino acid analogs like azidohomoalanine (AHA) during protein synthesis.

-

Click Chemistry Reaction: The azide-modified target molecule is then covalently linked to this compound through a highly efficient and specific CuAAC reaction.[3]

-

Affinity Purification: The resulting biotinylated molecule is captured using streptavidin-coated beads, allowing for the isolation and enrichment of the target and its binding partners. The strong and specific interaction between biotin and streptavidin ensures high purification efficiency.

Advantages of this compound in Pull-Down Assays

-

High Specificity and Efficiency: The bioorthogonal nature of the click chemistry reaction ensures that the biotin tag is attached only to the azide-modified target, minimizing off-target labeling.[3]

-

Versatility: This method can be applied to a wide range of biological molecules, including proteins, glycans, and nucleic acids, in various sample types from cell lysates to living organisms.

-

Improved Solubility and Accessibility: The hydrophilic PEG2 linker enhances the aqueous solubility of the probe and reduces steric hindrance, facilitating efficient binding of the biotin tag to streptavidin.[2]

-

Compatibility with Mass Spectrometry: The enriched proteins can be readily identified and quantified using mass spectrometry-based proteomics, providing valuable insights into protein interaction networks.

Quantitative Data on Enrichment Efficiency

The choice of biotin-alkyne probe can significantly impact the outcome of a pull-down experiment. Recent studies have provided quantitative comparisons of different cleavable and non-cleavable biotin tags, highlighting the performance of various linkers in chemoproteomic workflows.

| Probe Type | Workflow | Number of Identified Peptides | Number of Identified Proteins | Reference |

| DADPS-biotin-azide (Acid-cleavable) | Protein "Click", Peptide "Capture" | ~4500 | ~1500 | [4] |

| PC-biotin-azide (Photocleavable) | Protein "Click", Peptide "Capture" | ~2000 | ~800 | [4] |

| SS-biotin-azide (Reduction-cleavable) | Protein "Click", Peptide "Capture" | ~1500 | ~600 | [4] |

| DADPS-biotin-alkyne (Acid-cleavable) | BONCAT DidBiT | >2x more than uncleavable | >1.5x more than uncleavable | [5][6] |

| Uncleavable Biotin-PEG-alkyne | BONCAT DidBiT | Baseline | Baseline | [5][6] |

DADPS: Dialkoxydiphenylsilane; PC: Photocleavable; SS: Disulfide; BONCAT: Bioorthogonal non-canonical amino acid tagging; DidBiT: Direct Detection of Biotin-containing Tags. The data presented is an approximation derived from the referenced studies for comparative purposes.

The data indicates that cleavable linkers, particularly the acid-cleavable DADPS linker, can significantly improve the identification yield in peptide-centric chemoproteomics workflows.[4][5][6] The ability to release the captured peptides from the biotin tag prior to mass spectrometry analysis enhances their detection.

Experimental Protocols

This section provides detailed methodologies for performing a pull-down assay using this compound. The protocol is divided into three main parts: metabolic labeling of proteins with an azide analog, click chemistry reaction, and affinity purification.

Part 1: Metabolic Labeling of Proteins with Azidohomoalanine (AHA)

This protocol is for labeling newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Methionine-free medium

-

L-Azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

Protocol:

-

Culture mammalian cells to the desired confluency (typically 70-80%).

-

Aspirate the complete culture medium and wash the cells once with pre-warmed PBS.

-

Remove the PBS and add methionine-free medium to the cells. Incubate for 1 hour to deplete endogenous methionine.

-

Prepare a stock solution of AHA in sterile water or PBS.

-

Add AHA to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration should be determined empirically for each cell line.

-

Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.

-

After the incubation period, wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the azide-labeled proteome. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Part 2: Click Chemistry Reaction with this compound

Materials:

-

Azide-labeled protein lysate from Part 1

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

-

DMSO

Protocol:

-

In a microcentrifuge tube, combine the following reagents in the specified order:

-

1 mg of azide-labeled protein lysate

-

This compound (final concentration 50-100 µM, from a 10 mM stock in DMSO)

-

TCEP or Sodium Ascorbate (final concentration 1 mM, from a freshly prepared 50 mM stock in water)

-

TBTA (final concentration 100 µM, from a 1.7 mM stock in DMSO/t-butanol)

-

Copper(II) sulfate (final concentration 1 mM, from a 50 mM stock in water)

-

-

Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours with gentle rotation.

-

(Optional) Precipitate the proteins to remove excess click chemistry reagents. Add four volumes of ice-cold acetone and incubate at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins. Carefully discard the supernatant and resuspend the protein pellet in a buffer compatible with the subsequent affinity purification step (e.g., PBS with 1% SDS).

Part 3: Affinity Purification using Streptavidin Beads

Materials:

-

Biotinylated protein sample from Part 2

-

Streptavidin-coated magnetic beads or agarose resin

-

Wash Buffer 1 (e.g., PBS with 1% SDS)

-

Wash Buffer 2 (e.g., PBS with 0.1% SDS)

-

Wash Buffer 3 (e.g., PBS)

-

Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or for cleavable linkers, the appropriate cleavage solution)

Protocol:

-

Bead Preparation:

-

Resuspend the streptavidin beads by vortexing.

-

Transfer the required amount of bead slurry to a new tube.

-

Wash the beads three times with Wash Buffer 1. For each wash, add the buffer, gently mix, and then pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads) and discard the supernatant.

-

-

Binding:

-

Add the biotinylated protein sample to the washed streptavidin beads.

-

Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins to the beads.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

-

Three washes with Wash Buffer 1.

-

Two washes with Wash Buffer 2.

-

Two washes with Wash Buffer 3.

-

-

-

Elution:

-

After the final wash, remove the supernatant completely.

-

Add the Elution Buffer to the beads.

-

Incubate at 95°C for 5-10 minutes to elute the bound proteins.

-

Pellet the beads and carefully collect the supernatant containing the enriched proteins.

-

The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for pull-down assay using this compound.

Signaling Pathway Analogy: The "Click" and "Pull" Mechanism

Caption: The "Click" and "Pull" mechanism of this compound pull-down.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Proteomics: Applications of Biotin-PEG2-Alkyne in Advanced Research

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The field of proteomics is undergoing a significant transformation with the widespread adoption of Biotin-PEG2-alkyne, a versatile chemical probe that enables the precise labeling, enrichment, and identification of proteins in complex biological systems. This powerful tool, in conjunction with bioorthogonal click chemistry, is providing researchers, scientists, and drug development professionals with unprecedented insights into cellular processes, disease mechanisms, and potential therapeutic targets.

This compound's core functionality lies in its unique structure: a biotin moiety for high-affinity capture with streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for covalent ligation to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This modularity has led to its successful implementation in a variety of cutting-edge proteomic workflows.

Key Applications in Proteomics:

-

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT): This technique allows for the selective labeling and analysis of newly synthesized proteins. Cells are cultured with an amino acid analog containing an azide group, such as azidohomoalanine (AHA), which is incorporated into nascent polypeptide chains. Following cell lysis, this compound is "clicked" onto the azide-modified proteins, enabling their enrichment and subsequent identification by mass spectrometry. This provides a dynamic snapshot of the proteome's response to various stimuli or disease states.

-

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomic strategy for the functional interrogation of enzymes within complex proteomes.[1] This method utilizes active site-directed chemical probes that contain a reactive group to covalently label a specific class of enzymes and a reporter tag. By using a probe with an azide handle, this compound can be used to attach the biotin affinity tag, facilitating the enrichment and identification of active enzymes. This approach is invaluable for inhibitor screening and drug discovery.

-

Post-Translational Modification (PTM) Analysis: Many cellular processes are regulated by the dynamic addition and removal of PTMs. By employing metabolic labeling strategies with azide-modified substrates for specific PTMs (e.g., glycosylation, phosphorylation), this compound can be used to enrich and identify proteins with these modifications, shedding light on their roles in signaling pathways and disease.

The use of this compound, particularly in combination with advanced mass spectrometry techniques, has significantly improved the depth and sensitivity of proteomic analyses. The development of cleavable linkers within the biotin probe has further enhanced these workflows by allowing for the mild elution of captured proteins or peptides, reducing background and improving the quality of mass spectrometry data.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various proteomic studies utilizing biotin-alkyne probes for protein enrichment and identification.

Table 1: Comparison of Protein/Peptide Identifications in BONCAT Experiments

| Biotin-Alkyne Type | Enrichment Strategy | Number of Identified Proteins | Number of Identified Peptides | Reference |

| Uncleavable Biotin-Alkyne | Peptide-level (DidBIT) | ~1,500 | ~3,000 | [2] |

| Acid-Cleavable (DADPS) Biotin-Alkyne | Peptide-level (DidBIT) | >2,250 | >6,000 | [2] |

| Biotin-Diazo-Alkyne | Protein-level | 229 (O-GlcNAc modified) | Not specified | [3] |

| Biotin-DIBO-Alkyne | Protein-level | 188 (O-GlcNAc modified) | Not specified | [3] |

Table 2: Protein Identification in Activity-Based Protein Profiling (ABPP)

| Probe Type | Enrichment Method | Number of Identified Proteins | Application | Reference |

| Azido-HNE + Biotin-Alkyne | Streptavidin Beads | Dose-dependent increase | HNE-adducted proteins | [4] |

| Alkyne-HNE + Biotin-Azide | Streptavidin Beads | Dose-dependent increase | HNE-adducted proteins | [4] |

| GlcNAlk + Azido-azo-biotin | Streptavidin Beads | 374 | Glycoprotein capture | [3] |

Experimental Protocols

Protocol 1: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Profiling Newly Synthesized Proteins

This protocol details the steps for metabolic labeling of cells with an azide-containing amino acid, followed by click chemistry with this compound, enrichment of labeled proteins, and preparation for mass spectrometry analysis.

Materials:

-

Mammalian cells of interest

-

DMEM without L-methionine

-

L-azidohomoalanine (AHA)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

-

Elution buffer (e.g., SDS-PAGE sample buffer with excess biotin)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Deplete endogenous methionine by incubating cells in methionine-free DMEM for 1 hour.

-

Replace the medium with methionine-free DMEM supplemented with AHA (typically 25-50 µM) and incubate for the desired labeling period (e.g., 1-24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

-

Click Chemistry Reaction:

-

To 1 mg of protein lysate, add the following click chemistry reagents to the final concentrations:

-

This compound (100 µM)

-

TCEP (1 mM)

-

TBTA (100 µM)

-

CuSO4 (1 mM)

-

-

Vortex the mixture and incubate at room temperature for 1 hour with gentle rotation.

-

-

Enrichment of Biotinylated Proteins:

-

Pre-wash streptavidin-agarose beads with lysis buffer.

-

Add the pre-washed beads to the reaction mixture and incubate overnight at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads sequentially with:

-

Lysis buffer containing 1% SDS

-

8 M urea in 100 mM Tris-HCl, pH 8.5

-

PBS

-

-

-

On-Bead Digestion for Mass Spectrometry:

-

Resuspend the beads in 100 mM ammonium bicarbonate.

-

Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

-

Collect the supernatant containing the digested peptides.

-

Desalt the peptides using a C18 StageTip and prepare for LC-MS/MS analysis.

-

Protocol 2: Activity-Based Protein Profiling (ABPP) using a Clickable Probe

This protocol outlines the general workflow for labeling active enzymes with an azide-functionalized activity-based probe, followed by biotinylation using this compound and subsequent enrichment.

Materials:

-

Protein lysate (from cells or tissues)

-

Azide-functionalized activity-based probe (specific to the enzyme class of interest)

-

This compound

-

Click chemistry reagents (as in Protocol 1)

-

Streptavidin-agarose beads

-

Wash and elution buffers (as in Protocol 1)

-

Reagents for on-bead digestion (as in Protocol 1)

Procedure:

-

Probe Labeling of Proteome:

-

Adjust the protein concentration of the lysate to 1-2 mg/mL.

-

Add the azide-functionalized ABPP to the lysate at a final concentration optimized for the specific probe (typically 1-10 µM).

-

Incubate for 30-60 minutes at room temperature to allow for covalent modification of active enzymes.

-

-

Click Chemistry Reaction:

-

Perform the click chemistry reaction as described in Protocol 1, Step 3, to attach this compound to the probe-labeled proteins.

-

-

Enrichment and Digestion:

-

Proceed with the enrichment of biotinylated proteins using streptavidin-agarose beads as described in Protocol 1, Step 4.

-

Perform on-bead digestion to generate peptides for mass spectrometry analysis as detailed in Protocol 1, Step 5.

-

Visualizations

References

- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immobilizing Biomolecules with Biotin-PEG2-alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of biomolecules onto solid supports is a cornerstone of numerous biotechnological applications, including diagnostics, proteomics, and drug discovery. A precise and stable attachment of proteins, peptides, or nucleic acids is critical for the development of reliable assays and high-throughput screening platforms. Biotin-PEG2-alkyne is a versatile heterobifunctional linker that facilitates the covalent immobilization of biomolecules through a two-step process: a highly efficient and bioorthogonal "click" reaction followed by the high-affinity biotin-streptavidin interaction.

This reagent features a terminal alkyne group for covalent conjugation to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The biotin moiety serves as a powerful affinity tag for subsequent immobilization onto streptavidin-coated surfaces. The polyethylene glycol (PEG) spacer enhances aqueous solubility and provides a flexible linker to minimize steric hindrance, thereby preserving the biological activity of the immobilized molecule.

These application notes provide detailed protocols for the biotinylation of biomolecules using this compound and their subsequent immobilization, along with quantitative data to guide experimental design and interpretation.

Principle of Immobilization

The immobilization strategy leverages two highly specific and robust interactions. First, the biomolecule of interest must be functionalized with an azide group. This can be achieved through various chemical modification strategies or by metabolic incorporation of azide-bearing unnatural amino acids or sugars. The azide-modified biomolecule is then covalently conjugated to this compound through the CuAAC reaction. This reaction is highly specific, efficient, and proceeds under mild, aqueous conditions, making it suitable for a wide range of biomolecules.[1][2][3]

Following the click reaction, the resulting biotinylated biomolecule is purified and then immobilized onto a streptavidin-coated surface. The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range, ensuring a highly stable and essentially irreversible immobilization.[4][5][6]

Experimental Workflows

The overall experimental workflow for immobilizing a biomolecule using this compound can be visualized as a two-stage process: the initial bioconjugation followed by surface immobilization.

Quantitative Data Presentation

The efficiency of both the click chemistry conjugation and the subsequent surface immobilization are critical for reproducible and quantitative downstream applications. The following tables summarize key quantitative parameters.

Table 1: Comparative Efficiency of Click Chemistry Reactions for Protein Identification.

| Click Chemistry Method | Biotinylated Probe | Number of Identified Proteins | Reference |

| CuAAC | Biotin-Diazo-Alkyne | 229 | [7] |

| SPAAC (Copper-Free) | Biotin-DIBO-Alkyne | 188 | [7] |

This data, from a study on O-GlcNAcylated proteins, suggests that the copper-catalyzed approach (CuAAC), which is used with this compound, can lead to a higher number of identified proteins compared to a strain-promoted copper-free click chemistry approach (SPAAC), indicating a potentially higher labeling efficiency.[7]

Table 2: Surface Density of Immobilized Streptavidin.

| Surface | Immobilization Method | Streptavidin Surface Density (ng/cm²) | Reference |

| Polymer with Aldehyde Groups | Covalent linkage via imine bond | 0 - 235 (gradient) | [8] |

| Supported Lipid Bilayer | Biotin-lipid interaction | ~2 pmol/cm² (low biotin density) to ~3.7 pmol/cm² (saturating biotin) | [9] |

This table provides examples of achievable streptavidin surface densities on different substrates. The density of immobilized streptavidin will directly influence the binding capacity for biotinylated biomolecules.

Experimental Protocols

Protocol 1: Biotinylation of Azide-Modified Biomolecules via CuAAC

This protocol describes the general procedure for conjugating this compound to an azide-modified protein. The reaction conditions may require optimization for specific biomolecules.

Materials:

-

Azide-modified biomolecule (e.g., protein, peptide, or nucleic acid)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the azide-modified biomolecule in PBS to a final concentration of 1-5 mg/mL.

-

Add this compound to the biomolecule solution to achieve a 10- to 50-fold molar excess over the biomolecule.

-

Add the copper-chelating ligand (THPTA or TBTA) to a final concentration of 1 mM.

-

Add CuSO4 to a final concentration of 0.5 mM.

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.

-

Vortex the mixture gently.

-

Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of Cu(I), although the use of a ligand like THPTA can help protect the catalyst.[2][10]

-

-

Purification:

-

Remove excess reagents and byproducts by dialysis against PBS, or using a size-exclusion chromatography (SEC) column appropriate for the size of the biomolecule.

-

Protocol 2: Immobilization of Biotinylated Biomolecules on a Streptavidin-Coated Surface

This protocol outlines the procedure for immobilizing the biotinylated biomolecule onto a streptavidin-coated solid support (e.g., microplate, biosensor chip, or beads).

Materials:

-

Biotinylated biomolecule (from Protocol 1)

-

Streptavidin-coated surface (e.g., 96-well plate, SPR sensor chip)

-

Phosphate-buffered saline with 0.05% Tween-20 (PBST) for washing

-

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

-

Surface Preparation:

-